Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16475328
InChI: InChI=1S/C12H10N2O5/c1-2-18-12(15)10-7-11(19-13-10)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3
SMILES:
Molecular Formula: C12H10N2O5
Molecular Weight: 262.22 g/mol

Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate

CAS No.:

Cat. No.: VC16475328

Molecular Formula: C12H10N2O5

Molecular Weight: 262.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate -

Specification

Molecular Formula C12H10N2O5
Molecular Weight 262.22 g/mol
IUPAC Name ethyl 5-(4-nitrophenyl)-1,2-oxazole-3-carboxylate
Standard InChI InChI=1S/C12H10N2O5/c1-2-18-12(15)10-7-11(19-13-10)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3
Standard InChI Key GOCOARSXHUWDGZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate (CAS: 487034-01-5) has the molecular formula C12_{12}H10_{10}N2_2O5_5 and a molecular weight of 274.22 g/mol. Its structure comprises:

  • A five-membered isoxazole ring (positions 3 and 5 substituted).

  • A para-nitrophenyl group at position 5 of the isoxazole.

  • An ethyl ester (-COOCH2_2CH3_3) at position 3.

The nitro group (-NO2_2) and ester functionality confer distinct electronic and steric properties, influencing reactivity in substitution and cycloaddition reactions . X-ray crystallography of related compounds reveals near-coplanar alignment between the isoxazole and phenyl rings, stabilized by conjugated π-systems .

Synthesis and Optimization

Synthetic Pathway

The synthesis follows a three-step protocol (Scheme 1):

Step 1: Claisen Condensation
4-Nitroacetophenone reacts with diethyl oxalate in ethanol using sodium ethoxide as a base, yielding ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate .

4-Nitroacetophenone+Diethyl oxalateC2H5ONaEthyl 4-(4-nitrophenyl)-2,4-dioxobutanoate\text{4-Nitroacetophenone} + \text{Diethyl oxalate} \xrightarrow{\text{C}_2\text{H}_5\text{ONa}} \text{Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate}

Step 2: Cyclization
The dioxobutanoate intermediate undergoes cyclization with hydroxylamine hydrochloride in ethanol, forming the isoxazole ring .

Dioxobutanoate+NH2OH\cdotpHClΔEthyl 5-(4-nitrophenyl)isoxazole-3-carboxylate\text{Dioxobutanoate} + \text{NH}_2\text{OH·HCl} \xrightarrow{\Delta} \text{Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate}

Step 3: Reduction (Optional)
The nitro group can be reduced to an amine using stannous chloride, producing ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate .

Reaction Conditions and Yields

StepReagents/ConditionsYield
1NaOEt, EtOH, 0°C → RT52%
2NH2_2OH·HCl, EtOH, reflux44%
3SnCl2_2, EtOAc, reflux47%

Physicochemical Properties

Physical Characteristics

  • Appearance: Yellow crystalline solid .

  • Melting Point: 141–142°C .

  • Solubility: Sparingly soluble in water; soluble in ethanol, dioxane, and dimethylformamide (DMF) .

Spectral Data

  • IR (KBr, cm⁻¹):

    • 1725 (C=O ester), 1520 (N-O nitro), 1340 (C-N isoxazole) .

  • 1^1H-NMR (500 MHz, DMSO-d6_6):

    • δ 8.35 (d, 2H, Ar-H), 7.85 (d, 2H, Ar-H), 6.85 (s, 1H, isoxazole-H), 4.35 (q, 2H, -OCH2_2), 1.35 (t, 3H, -CH3_3) .

Reactivity and Functionalization

Key Reactions

  • Nucleophilic Substitution: The ester group reacts with hydrazine hydrate to form 5-(4-nitrophenyl)isoxazole-3-carbohydrazide, a precursor for Schiff bases and heterocycles .

  • Nitro Reduction: Catalytic hydrogenation or Sn/HCl reduces -NO2_2 to -NH2_2, enabling access to aminophenyl derivatives .

  • Aldehyde Condensation: The hydrazide intermediate couples with aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde) to yield N-substituted hydrazides .

Derivatives and Applications

DerivativeStructureApplication
5-(4-Nitrophenyl)isoxazole-3-carbohydrazideAr-NH-NH-CO-isoxazoleAntimicrobial agents
Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylateAr-NH2_2-isoxazoleAnticancer research

Industrial and Research Applications

  • Organic Synthesis: Serves as a building block for heterocycles, dyes, and ligands .

  • Material Science: Nitro groups enhance thermal stability, making it suitable for high-performance polymers.

  • Pharmaceutical Intermediates: Key precursor for NSAIDs and kinase inhibitors .

Comparison with Structural Analogs

CompoundSubstituentsKey Differences
Ethyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate -NO2_2 at meta, -CH3_3 at C5Lower thermal stability; reduced bioactivity
Methyl 4-nitrophenyl sulfideSulfide linkage (-S-)Higher lipophilicity; weaker electronic effects

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